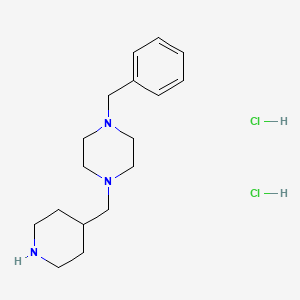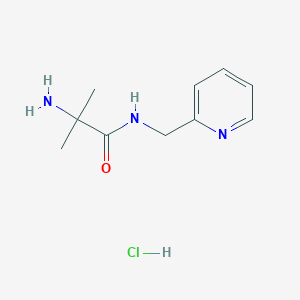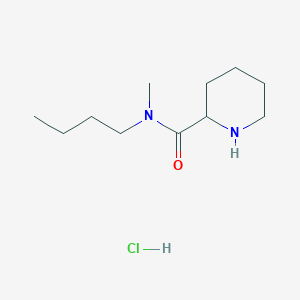![molecular formula C7H8N4O B1439976 [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine CAS No. 1249951-63-0](/img/structure/B1439976.png)
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine
Übersicht
Beschreibung
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine: is a heterocyclic compound that features a furan ring fused with a triazole ring
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit high coumarin 7-hydroxylase activity . This suggests that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to act in the hydroxylation of certain anti-cancer drugs , suggesting that this compound might have a role in similar biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity , which might influence the ADME properties of this compound.
Result of Action
Similar compounds have been found to be competent in the metabolic activation of certain substances , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
Biochemische Analyse
Biochemical Properties
(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and function .
Molecular Mechanism
At the molecular level, (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular behavior. The binding interactions of (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine are often characterized by high specificity and affinity, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has revealed potential impacts on cellular health and function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects have been observed, including cellular damage and impaired organ function . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine.
Metabolic Pathways
(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis . The compound’s role in these pathways underscores its potential impact on metabolic health and disease .
Transport and Distribution
The transport and distribution of (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . For instance, (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine has been shown to interact with membrane transporters that regulate its uptake and distribution across cell membranes . This transport mechanism is crucial for its biological activity and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the condensation of furfural with hydrazine derivatives, followed by cyclization and subsequent functionalization. One common method involves the reaction of furfural with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with formic acid to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are used in the hydrogenation steps, while acid catalysts like sulfuric acid are employed in the cyclization reactions. The use of continuous flow reactors has also been explored to scale up the production while maintaining high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have indicated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(2-furyl)acrylic acid): Another furan derivative with applications in organic synthesis and medicinal chemistry.
(5-(2-furyl)-1H-1,2,4-triazole): A structurally similar compound with potential antimicrobial properties.
(2-furyl)methylamine: A simpler furan derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine apart from similar compounds is its dual functionality, combining the reactivity of both the furan and triazole rings. This unique structure allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOATXZVHTLNFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B1439896.png)
![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)
![2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439898.png)
![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)


![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride](/img/structure/B1439902.png)
![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)

![3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1439907.png)

![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)
